
1-Phenylcyclobutane-1-carbohydrazide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylcyclobutane-1-carbohydrazide hydrochloride is a chemical compound with the CAS Number: 2172162-90-0 . It is not intended for human or veterinary use and is used for research purposes. It is also used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of 1-Phenylcyclobutane-1-carbohydrazide hydrochloride is C11H15ClN2O. For a detailed molecular structure, it is recommended to refer to resources like PubChem .Wissenschaftliche Forschungsanwendungen
Cyclobutanes in Drug Candidates
Cyclobutanes, including structures similar to 1-phenylcyclobutane-1-carbohydrazide hydrochloride, are increasingly utilized in medicinal chemistry for their unique properties, such as their puckered structure, longer C−C bond lengths, and chemical inertness. These characteristics contribute to favorable properties in drug candidates, like improved metabolic stability and pharmacophore directing abilities. The review by van der Kolk et al. (2022) discusses the contributions of cyclobutane rings to achieving desirable drug properties, emphasizing their role in enhancing the efficacy and stability of pharmaceutical compounds Chemmedchem.
Novel Inhibitors of Fat Mass and Obesity Associated Protein
The compound N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide (N-CDPCB, 1a), which shares a structural motif with 1-phenylcyclobutane-1-carbohydrazide hydrochloride, was identified as an inhibitor of the fat mass and obesity-associated protein (FTO). The study by He et al. (2015) revealed a novel binding site for FTO inhibitors, indicating the potential of cyclobutane derivatives in targeting obesity or obesity-associated diseases Journal of medicinal chemistry.
Synthesis and Characterization of Novel Compounds
The synthesis of novel compounds, including derivatives of cyclobutanes, is a significant area of research due to their potential biological effects and applications in drug development. Studies like those conducted by Altaweel et al. (2021), which focus on the synthesis, antimicrobial, and antioxidant activity of cyclobutane derivatives, demonstrate the chemical versatility and potential therapeutic applications of these compounds Consensus.
Potential Antidepressants and Analgesics
Research into cyclobutane derivatives also explores their potential as antidepressants and analgesics. For example, the synthesis and evaluation of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives by Bonnaud et al. (1987) highlight the therapeutic promise of cyclobutane-related structures in treating depression, with some derivatives showing more activity than standard treatments like imipramine Journal of medicinal chemistry.
Eigenschaften
IUPAC Name |
1-phenylcyclobutane-1-carbohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-13-10(14)11(7-4-8-11)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIFDEBLNXKPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclobutane-1-carbohydrazide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886605.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2886608.png)

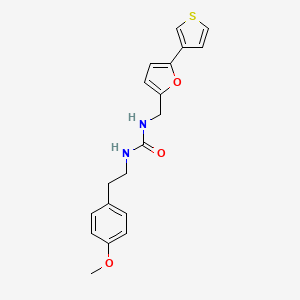
![Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2886611.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazolidin-2-one](/img/structure/B2886614.png)
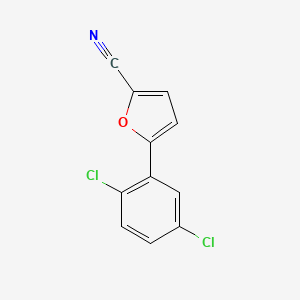
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide hydrochloride](/img/structure/B2886617.png)
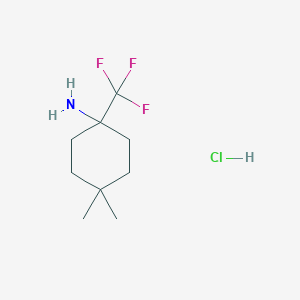
![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2886619.png)
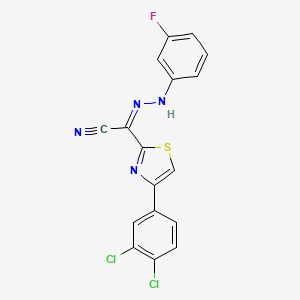
![N-benzyl-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2886622.png)
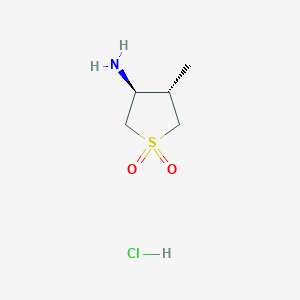
![7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2886624.png)